4-[(E)-({3-[chloro(difluoro)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]phenol
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Overview
Description
4-[({3-[CHLORO(DIFLUORO)METHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}IMINO)METHYL]PHENOL is a complex organic compound that features a triazole ring, a phenol group, and a chlorodifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({3-[CHLORO(DIFLUORO)METHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}IMINO)METHYL]PHENOL typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The introduction of the chlorodifluoromethyl group is often accomplished using reagents such as chlorodifluoromethane in the presence of a base. The final step involves the attachment of the phenol group, which can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[({3-[CHLORO(DIFLUORO)METHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}IMINO)METHYL]PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorodifluoromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution of the chlorodifluoromethyl group could result in a variety of substituted triazole derivatives.
Scientific Research Applications
4-[({3-[CHLORO(DIFLUORO)METHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}IMINO)METHYL]PHENOL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[({3-[CHLORO(DIFLUORO)METHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}IMINO)METHYL]PHENOL involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenol group can form hydrogen bonds and other interactions with these targets, potentially leading to inhibition or activation of specific pathways. The chlorodifluoromethyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and phenol-containing molecules. Examples include:
- 4-(1H-1,2,4-Triazol-3-yl)phenol
- 4-(Chlorodifluoromethyl)-1H-1,2,4-triazole
Uniqueness
What sets 4-[({3-[CHLORO(DIFLUORO)METHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}IMINO)METHYL]PHENOL apart is the combination of the chlorodifluoromethyl group with the triazole and phenol moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H7ClF2N4OS |
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Molecular Weight |
304.70 g/mol |
IUPAC Name |
3-[chloro(difluoro)methyl]-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H7ClF2N4OS/c11-10(12,13)8-15-16-9(19)17(8)14-5-6-1-3-7(18)4-2-6/h1-5,18H,(H,16,19)/b14-5+ |
InChI Key |
IQUOXPYJSFJFTM-LHHJGKSTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C(F)(F)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(=NNC2=S)C(F)(F)Cl)O |
Origin of Product |
United States |
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